molecular formula C15H15NO3 B7457407 N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide

N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B7457407
M. Wt: 257.28 g/mol
InChI Key: AFNLNWXBXQJTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADC-1013, is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer and autoimmune diseases. ADC-1013 belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on immune cells that can prevent the immune system from attacking cancer cells or other harmful agents.

Mechanism of Action

N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide works by blocking a protein called PD-1, which is found on certain immune cells. PD-1 is known to inhibit the activity of T cells, which are a type of immune cell that can attack cancer cells or other harmful agents. By blocking PD-1, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide can help to activate T cells and enhance the immune system's ability to fight cancer or other diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In particular, it has been shown to enhance the activity of T cells and increase the production of cytokines, which are signaling molecules that help to regulate the immune response. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce the number of regulatory T cells, which can suppress the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is its ability to enhance the immune system's ability to fight cancer or other diseases. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is that it may not be effective in all patients, and more research is needed to identify which patients may benefit the most from this drug.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of combination therapies that can enhance the effectiveness of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. For example, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide may be used in combination with other immune checkpoint inhibitors or with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. Finally, further research is needed to determine the optimal dosing and treatment schedule for N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in different patient populations.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting with the reaction of 4-acetylphenylamine with methyl vinyl ketone to form the intermediate compound 4-(1-methylethenyl)aniline. This compound is then reacted with 2,5-dimethylfuran-3-carboxylic acid to form N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.

Scientific Research Applications

N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is currently being studied for its potential use in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is also being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-8-14(11(3)19-9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNLNWXBXQJTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide

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